N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the cyclopropyl and pyrimidinyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the carboxamide group: This can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)piperidine-1-carboxamide: Lacks the cyclopropyl and pyrimidinyl groups.
4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide: Lacks the chlorophenyl group.
N-(3-Chlorophenyl)-4-aminopiperidine-1-carboxamide: Lacks the cyclopropyl and pyrimidinyl groups.
Uniqueness
N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to the presence of both the chlorophenyl and cyclopropyl(pyrimidin-4-yl)amino groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-14-2-1-3-15(12-14)23-19(26)24-10-7-17(8-11-24)25(16-4-5-16)18-6-9-21-13-22-18/h1-3,6,9,12-13,16-17H,4-5,7-8,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGHVZAELAGKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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